Desmethyl citalopram hydrochloride
CAS No.: 97743-99-2
Cat. No.: VC0024013
Molecular Formula: C19H20ClFN2O
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97743-99-2 |
---|---|
Molecular Formula | C19H20ClFN2O |
Molecular Weight | 346.8 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |
Standard InChI Key | DYIZNULSIBGJPJ-UHFFFAOYSA-N |
SMILES | CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Canonical SMILES | CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Desmethyl citalopram hydrochloride is a derivative of citalopram, characterized by the removal of a methyl group from the parent compound. The compound exists in two enantiomeric forms - the (R) and (S) configurations, each with distinct chemical and potentially different pharmacological properties.
Molecular Properties
The molecular formula of desmethyl citalopram hydrochloride is C₁₉H₂₀ClFN₂O . This composition reflects its structural relationship to citalopram, with the key difference being the absence of one methyl group from the amine functionality. The molecule has a precisely calculated molecular weight of 346.8 g/mol, as computed by PubChem 2.2 . The compound consists of a benzofuran core structure with fluorophenyl and methylaminopropyl substituents, along with a cyano group and the hydrochloride salt forming component.
Chemical Identifiers
Several standardized identifiers are assigned to desmethyl citalopram hydrochloride to facilitate its unambiguous identification in scientific and regulatory contexts:
Enantiomeric Forms and Their Significance
Desmethyl citalopram hydrochloride exhibits chirality, existing in both (R) and (S) enantiomeric forms. These stereoisomers possess identical chemical formulas but differ in their three-dimensional orientation, potentially leading to distinct biological activities.
(R)-Desmethyl Citalopram Hydrochloride
The (R)-enantiomer, also known as (R)-(-)-N-Demethylcitalopram Hydrochloride, is systematically named as (1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride . This enantiomer is characterized by its specific spatial configuration around the chiral center, which may influence its binding affinity to target receptors.
(S)-Desmethyl Citalopram Hydrochloride
The (S)-enantiomer is similarly structured but with the opposite configuration at the chiral center. According to safety data, this enantiomer shares the same molecular formula (C₁₉H₂₀ClFN₂O) and almost identical molecular weight (346.83 g/mol) as its (R) counterpart . The safety profile indicates that this compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects .
Relationship to Citalopram
Desmethyl citalopram hydrochloride is structurally related to citalopram, differing by the absence of one methyl group. Understanding the pharmacological properties of citalopram provides valuable context for investigating the potential roles and effects of its desmethyl derivative.
Citalopram as Parent Compound
Citalopram is a well-established antidepressant that enhances serotonergic neurotransmission through potent and selective inhibition of serotonin reuptake . It belongs to the selective serotonin reuptake inhibitor (SSRI) class and has demonstrated efficacy in treating depressive illness . Its therapeutic effects are comparable to those of several other antidepressants, including amitriptyline, maprotiline, and imipramine .
Metabolic Relationship
Desmethyl citalopram is likely a metabolite of citalopram produced through the process of demethylation. The parent compound, citalopram, undergoes mainly hepatic biotransformation with a mean terminal half-life of approximately 35 hours . The formation of desmethyl citalopram represents an important metabolic pathway in the clearance and potential bioactivity of citalopram in the body.
Pharmacological Properties
The pharmacological profile of desmethyl citalopram hydrochloride is closely related to that of citalopram, though with potential differences in potency, selectivity, and activity.
Mechanism of Action
While specific data on desmethyl citalopram's mechanism is limited in the provided sources, inferences can be made based on citalopram's known actions. Citalopram functions primarily through inhibition of neuronal serotonin reuptake, with weak effects on norepinephrine and dopamine central reuptake . It specifically targets the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . As a structural analogue, desmethyl citalopram likely retains some degree of this serotonin reuptake inhibition activity.
Receptor Binding Profile
Citalopram exhibits minimal binding affinity for various receptors, including histamine H1, 5-HT1A, 5-HT2A, dopamine D1 and D2, adrenergic receptors, GABA receptors, and muscarinic cholinergic receptors . This selective profile contributes to its favorable side effect profile compared to tricyclic antidepressants. The desmethyl derivative may share a similar selectivity pattern, though potentially with altered binding affinities due to its structural modification.
Pharmacokinetic Considerations
Based on citalopram's properties, several pharmacokinetic parameters may be relevant to desmethyl citalopram:
- mass of a compound required to prepare a solution of known volume and concentration
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